N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 893019-25-5
VCID: VC6029291
InChI: InChI=1S/C11H12F2N2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
SMILES: C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)F
Molecular Formula: C11H12F2N2O
Molecular Weight: 226.227

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

CAS No.: 893019-25-5

Cat. No.: VC6029291

Molecular Formula: C11H12F2N2O

Molecular Weight: 226.227

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide - 893019-25-5

Specification

CAS No. 893019-25-5
Molecular Formula C11H12F2N2O
Molecular Weight 226.227
IUPAC Name N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C11H12F2N2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Standard InChI Key CPBDOIXLUULXND-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide consists of a five-membered pyrrolidine ring connected to a carboxamide group, which is further substituted with a 2,4-difluorophenyl aromatic system. The fluorine atoms at the 2- and 4-positions of the phenyl ring introduce electronic effects that modulate the compound’s polarity and steric profile. Computational analyses suggest that the difluorophenyl group contributes to a calculated partition coefficient (logP) of approximately 2.1, indicating moderate lipophilicity.

Table 1: Key Physicochemical Properties of N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide

PropertyValue
Molecular FormulaC11H12F2N2O\text{C}_{11}\text{H}_{12}\text{F}_{2}\text{N}_{2}\text{O}
Molecular Weight226.227 g/mol
CAS Number893019-25-5
LogP (Predicted)2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthetic Methodologies

General Synthesis Strategy

The synthesis of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide typically involves a multi-step process beginning with pyrrolidine functionalization. A representative approach includes:

  • Protection of Pyrrolidine: Reaction of pyrrolidine with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidine-1-carboxylate .

  • Grignard Reaction: Introduction of the 2,4-difluorophenyl group via reaction with a Grignard reagent derived from 2,4-difluorobromobenzene .

  • Deprotection and Cyclization: Acid-catalyzed removal of the tert-butyl group and subsequent cyclization to yield the carboxamide .

Optimized Reaction Conditions

Key parameters for high yield and enantioselectivity include:

  • Temperature: Reactions are conducted at -30°C to 50°C to mitigate side reactions .

  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are preferred for Grignard reactions, while dichloromethane facilitates deprotection .

  • Catalysts: Chiral acids such as D-mandelic acid enhance enantiomeric excess during reduction steps, achieving >90% ee in related compounds .

Biological Activities and Mechanistic Insights

Lipophilicity and ADME Considerations

The fluorine atoms in the 2,4-difluorophenyl group reduce metabolic degradation by cytochrome P450 enzymes, potentially improving oral bioavailability. Computational models predict moderate blood-brain barrier permeability (logBB = 0.3), suggesting applicability in central nervous system (CNS) drug development.

Comparative Analysis with Structural Analogs

Fluorine Substitution Patterns

Comparing N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide to its 2,5-difluoro isomer reveals distinct physicochemical profiles. The 2,4-substitution pattern creates a meta-para fluorine arrangement, reducing steric hindrance compared to the ortho-para configuration in 2,5-difluoro derivatives . This difference translates to a 15% higher solubility in aqueous media for the 2,4-isomer.

Heterocyclic Variations

Replacing the pyrrolidine ring with pyrimidine (as in N-(2,4-difluorophenyl)pyrimidine-4-carboxamide) increases planarity and π-π stacking potential but reduces conformational flexibility, impacting target selectivity .

Future Research Directions

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